(2-oxo-2-thiophen-2-ylethyl) 4-(dimethylamino)benzoate
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Overview
Description
(2-oxo-2-thiophen-2-ylethyl) 4-(dimethylamino)benzoate is an organic compound with a complex structure that includes a dimethylamino group, a benzoic acid moiety, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-oxo-2-thiophen-2-ylethyl) 4-(dimethylamino)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-dimethylaminobenzoic acid with 2-oxo-2-thiophen-2-yl-ethyl alcohol under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2-oxo-2-thiophen-2-ylethyl) 4-(dimethylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the dimethylamino group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
(2-oxo-2-thiophen-2-ylethyl) 4-(dimethylamino)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2-oxo-2-thiophen-2-ylethyl) 4-(dimethylamino)benzoate exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity for target molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-dimethylaminobenzoate: Similar structure but lacks the thiophene ring.
4-Dimethylamino-2-oxo-but-3-enoic acid ethyl ester: Similar ester functionality but different aromatic ring structure.
Uniqueness
(2-oxo-2-thiophen-2-ylethyl) 4-(dimethylamino)benzoate is unique due to the presence of both the dimethylamino group and the thiophene ring, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C15H15NO3S |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
(2-oxo-2-thiophen-2-ylethyl) 4-(dimethylamino)benzoate |
InChI |
InChI=1S/C15H15NO3S/c1-16(2)12-7-5-11(6-8-12)15(18)19-10-13(17)14-4-3-9-20-14/h3-9H,10H2,1-2H3 |
InChI Key |
YVTAAVTXKUSZKU-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=CS2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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